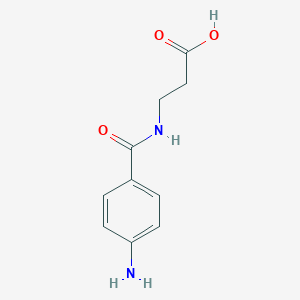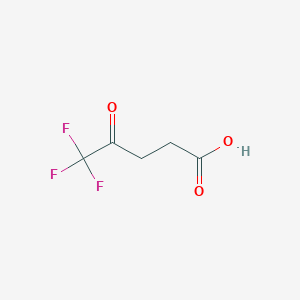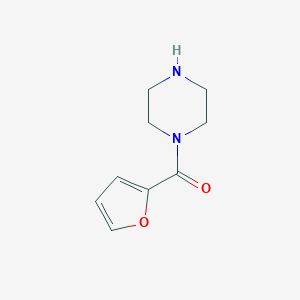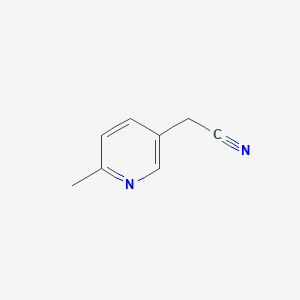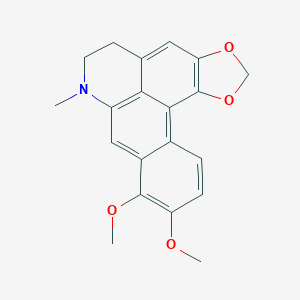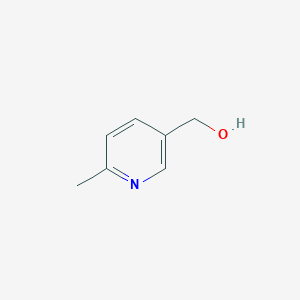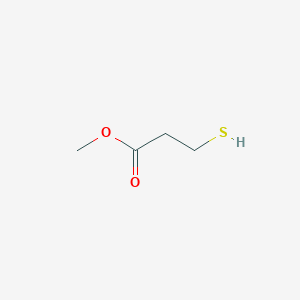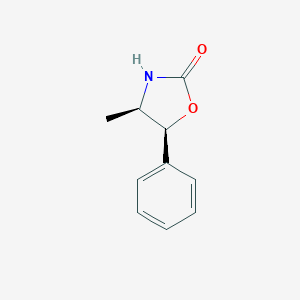![molecular formula C17H17N3O3 B032701 (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile CAS No. 530145-61-0](/img/structure/B32701.png)
(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include multi-step organic reactions, with each step involving different reagents and conditions.Molecular Structure Analysis
This involves analyzing the structure of the compound in terms of bond lengths, bond angles, and torsional angles. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions, among others.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.科学的研究の応用
Synthesis and Stereochemistry
- The compound has been utilized in synthesizing specific esters, where its enantiomers are pivotal for establishing absolute configuration through methods like X-ray crystallography. This is significant in the field of stereochemistry and the synthesis of optically active compounds (Drewes et al., 1992).
Functional Group Derivatives
- Research on functional group derivatives of complex organic compounds, such as zirconium(IV) complexes, often involves similar nitrobenzene derivatives. These studies aim to understand and develop new materials with specific properties, potentially including polymers (Illingsworth et al., 2004).
Biosynthesis Studies
- In biosynthesis research, similar compounds serve as key intermediates or references. For instance, the identification of intermediates in the biosynthesis of certain amino acids in cyclosporin A involved analogous compounds, underscoring their relevance in biochemical pathways (Offenzeller et al., 1993).
Hydrogen Bond Studies
- In the field of organic chemistry, such compounds are examined to understand hydrogen bonding patterns, which are crucial for predicting the behavior of larger, more complex molecules (Romero & Margarita, 2008).
Molecular Structure Analysis
- The molecular structures of nitrobenzylamine derivatives, closely related to the given compound, have been studied extensively. Such research aids in the understanding of molecular conformations and interactions, which are fundamental in drug design and material science (Iwasaki et al., 1988).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it poses. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This involves predicting or proposing future research directions. This could be based on the current limitations in the synthesis or use of the compound, or new applications for the compound.
Please note that the availability of information can vary depending on the compound. For a specific compound, it would be best to refer to scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
3-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-10-14-6-7-17(20(22)23)15(8-14)11-19-16(12-21)9-13-4-2-1-3-5-13/h1-8,16,19,21H,9,11-12H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWEKCITRAWNK-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




